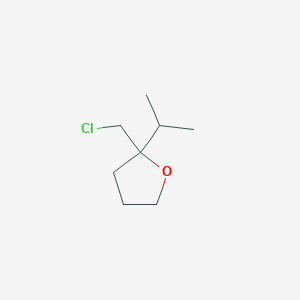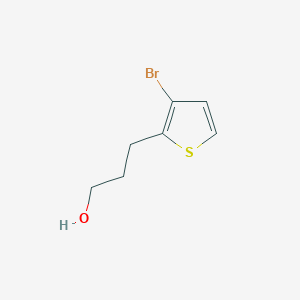
3-(3-Bromothiophen-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H9BrOS. It is a brominated derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the propanol group. One common method involves the bromination of 2-thiophenemethanol to yield 3-bromothiophen-2-ylmethanol, which is then subjected to further reactions to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromothiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: The major product is 3-(3-bromothiophen-2-yl)propanal.
Reduction: The major product is 3-(thiophen-2-yl)propan-1-ol.
Substitution: The major products depend on the nucleophile used, such as 3-(3-azidothiophen-2-yl)propan-1-ol or 3-(3-cyanothiophen-2-yl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromothiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways involving thiophene derivatives.
Industry: Used in the production of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-(3-Bromothiophen-2-yl)propan-1-ol depends on its specific application. In chemical reactions, the bromine atom and the hydroxyl group are key functional groups that participate in various transformations. The molecular targets and pathways involved are specific to the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromothiophen-2-yl)propan-1-ol
- 3-(3-Chlorothiophen-2-yl)propan-1-ol
- 3-(3-Iodothiophen-2-yl)propan-1-ol
Uniqueness
3-(3-Bromothiophen-2-yl)propan-1-ol is unique due to the presence of the bromine atom at the 3-position of the thiophene ring, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and research .
Eigenschaften
Molekularformel |
C7H9BrOS |
|---|---|
Molekulargewicht |
221.12 g/mol |
IUPAC-Name |
3-(3-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9BrOS/c8-6-3-5-10-7(6)2-1-4-9/h3,5,9H,1-2,4H2 |
InChI-Schlüssel |
GKFLIFVGLGVLFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13227699.png)
![N-[2-(allyloxy)benzyl]-N-2,3-dihydro-1,4-benzodioxin-6-ylamine](/img/structure/B13227701.png)
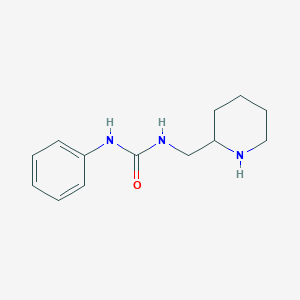
methanol](/img/structure/B13227705.png)
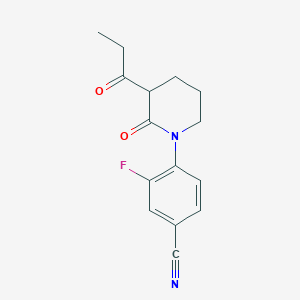

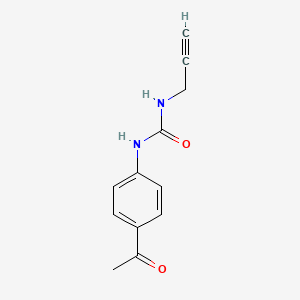
![2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile](/img/structure/B13227712.png)
![Butyl[(2,3-difluorophenyl)methyl]amine](/img/structure/B13227727.png)

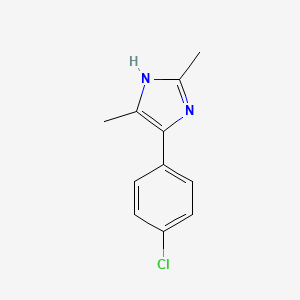
![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide](/img/structure/B13227736.png)

